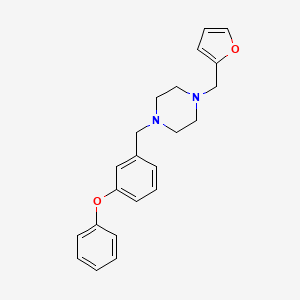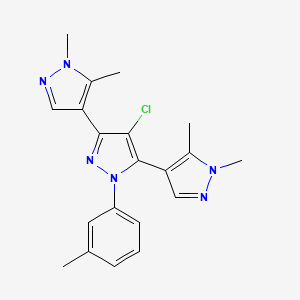
1-(Furan-2-ylmethyl)-4-(3-phenoxybenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-FURYLMETHYL)-4-(3-PHENOXYBENZYL)PIPERAZINE is an organic compound that features a piperazine ring substituted with a furylmethyl group and a phenoxybenzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-FURYLMETHYL)-4-(3-PHENOXYBENZYL)PIPERAZINE typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Substitution Reactions: The furylmethyl and phenoxybenzyl groups are introduced via nucleophilic substitution reactions. For instance, 2-furylmethyl chloride and 3-phenoxybenzyl chloride can be reacted with piperazine in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-FURYLMETHYL)-4-(3-PHENOXYBENZYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The furylmethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phenoxybenzyl group can be reduced to form phenylmethyl derivatives.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Bases like sodium hydride or potassium carbonate in aprotic solvents such as dimethylformamide (DMF).
Major Products:
Oxidation Products: Furylmethyl aldehydes or carboxylic acids.
Reduction Products: Phenylmethyl derivatives.
Substitution Products: Various functionalized piperazine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Studied for its potential pharmacological properties, including antimicrobial and anticancer activities.
Mécanisme D'action
1-(2-FURYLMETHYL)-4-(3-PHENOXYBENZYL)PIPERAZINE can be compared to other piperazine derivatives:
1-(2-FURYLMETHYL)-4-BENZYLPIPERAZINE: Lacks the phenoxy group, which may result in different biological activity.
1-(3-PHENOXYBENZYL)-4-METHYLPIPERAZINE: Lacks the furylmethyl group, potentially altering its chemical reactivity and pharmacological profile.
Uniqueness: The combination of the furylmethyl and phenoxybenzyl groups in 1-(2-FURYLMETHYL)-4-(3-PHENOXYBENZYL)PIPERAZINE provides a unique set of chemical and biological properties that distinguish it from other piperazine derivatives.
Comparaison Avec Des Composés Similaires
- 1-(2-FURYLMETHYL)-4-BENZYLPIPERAZINE
- 1-(3-PHENOXYBENZYL)-4-METHYLPIPERAZINE
- 1-(2-FURYLMETHYL)-4-(4-METHOXYPHENYL)PIPERAZINE
This detailed overview provides a comprehensive understanding of 1-(2-FURYLMETHYL)-4-(3-PHENOXYBENZYL)PIPERAZINE, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
Formule moléculaire |
C22H24N2O2 |
|---|---|
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
1-(furan-2-ylmethyl)-4-[(3-phenoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C22H24N2O2/c1-2-7-20(8-3-1)26-21-9-4-6-19(16-21)17-23-11-13-24(14-12-23)18-22-10-5-15-25-22/h1-10,15-16H,11-14,17-18H2 |
Clé InChI |
SVCSFJCSRNXLHI-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)CC4=CC=CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10890516.png)
![2-[(2-chlorophenyl)carbonyl]-N-(4-methylphenyl)hydrazinecarbothioamide](/img/structure/B10890527.png)
![N,N'-(methanediyldibenzene-4,1-diyl)bis[2-(3-bromophenyl)quinoline-4-carboxamide]](/img/structure/B10890542.png)
![3-chloro-N'-(4-isopropylbenzylidene)-1-benzo[b]thiophene-2-carbohydrazide](/img/structure/B10890545.png)
methanone](/img/structure/B10890549.png)
![(2E)-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-[3-(2-methylpropoxy)phenyl]prop-2-en-1-one](/img/structure/B10890550.png)
![ethyl 3-[(2-methoxyanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B10890555.png)
![N-{2-[(3,4-dimethylbenzoyl)amino]-1-methylethyl}-3,4-dimethylbenzamide](/img/structure/B10890562.png)
![1-methyl-4-{[(3-methyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}-N-(2-methylpropyl)-1H-pyrazole-5-carboxamide](/img/structure/B10890568.png)
![3-[(4-Chlorophenyl)acetyl]-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid](/img/structure/B10890570.png)

![(2Z,5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-3-(2-methoxyethyl)-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B10890581.png)
![(2Z)-3-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}-2-(pyrrolidin-1-ylcarbonyl)prop-2-enenitrile](/img/structure/B10890582.png)
amine](/img/structure/B10890589.png)
